molecular formula C19H20ClNOS B2485477 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone CAS No. 1797348-29-8

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone

Cat. No.: B2485477
CAS No.: 1797348-29-8
M. Wt: 345.89
InChI Key: RVPCMWYNTHDZDO-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C19H20ClNOS and its molecular weight is 345.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of complex molecules involving chlorophenyl and thiazole moieties have been extensively studied. For instance, compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been synthesized and analyzed for their reactivity towards sulfur- and oxygen-containing nucleophiles, demonstrating the potential for diverse chemical reactivity and applications in synthesis (Pouzet et al., 1998).

Molecular Docking and Antimicrobial Activity

  • Research on thiazole derivatives, such as the synthesis and spectral characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, includes density functional theory (DFT) calculations and molecular docking studies to understand their structural properties and potential biological activities. These studies often aim to explore the compounds' antibacterial activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Shahana & Yardily, 2020).

Antiviral and Antibacterial Agents

  • Compounds with chlorophenyl and thiazole structures have been investigated for their potential antiviral activities. For example, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown activity against viruses, suggesting the possibility of developing new antiviral agents from similar chemical frameworks (Chen et al., 2010).

Spectroscopic Investigations

  • Spectroscopic techniques, including FT-IR, Raman, and NMR, have been employed to investigate the properties of compounds like (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. Such studies provide detailed insights into the molecular structure and behavior, which are crucial for understanding the chemical and physical properties of new compounds (Arasu et al., 2019).

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(23-13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCMWYNTHDZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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